molecular formula C18H17N5O4 B2876718 Methyl 2-(2,4-dimethyl-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-6-yl)acetate CAS No. 727662-95-5

Methyl 2-(2,4-dimethyl-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-6-yl)acetate

Cat. No. B2876718
CAS RN: 727662-95-5
M. Wt: 367.365
InChI Key: VFCLIVXQIASAHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound appears to contain an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is a core component of many natural products such as histidine, purine, histamine, and DNA-based structures .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the functional groups present and the reaction conditions. Imidazole rings are known to participate in a variety of chemical reactions .

Scientific Research Applications

Antimicrobial Activity

Imidazole derivatives, such as Methyl 2-(2,4-dimethyl-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-6-yl)acetate, have been extensively studied for their antimicrobial properties. They are known to exhibit a broad spectrum of activity against various bacterial and fungal pathogens. The compound’s ability to interfere with microbial cell wall synthesis and its action as a chelating agent that disrupts metal ion balance within microbial cells contribute to its effectiveness .

Antitubercular Agent

The structural motif of imidazole is crucial in the synthesis of compounds with antitubercular activity. Derivatives of imidazole have been evaluated against strains of Mycobacterium tuberculosis, showing promising results. This application is particularly relevant in the context of increasing antibiotic resistance .

Anti-inflammatory Properties

Imidazole compounds are known to modulate the body’s inflammatory response, making them potential candidates for the treatment of chronic inflammatory diseases. Their mechanism of action often involves the inhibition of key enzymes or signaling pathways involved in the inflammatory process .

Anticancer Research

The imidazole ring is a common feature in many anticancer agents. Methyl 2-(2,4-dimethyl-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-6-yl)acetate may be investigated for its potential to inhibit cancer cell growth and proliferation. Its ability to interact with DNA or disrupt cellular metabolism could make it a valuable tool in oncology research .

Antiviral Applications

Research into imidazole derivatives also extends to antiviral therapies. These compounds can target viral replication mechanisms or viral entry into host cells. Given the ongoing need for effective antiviral drugs, this is a significant area of application for such molecules .

Enzyme Inhibition

Imidazole derivatives are potent inhibitors of various enzymes, which is crucial for the development of drugs targeting metabolic pathways. For instance, they can inhibit enzymes like cytochrome P450, which are involved in drug metabolism and can be a target for drug-drug interaction studies .

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. For example, many imidazole derivatives have been found to have antimicrobial, anti-inflammatory, and antitumor activities .

Future Directions

The future research directions would depend on the biological activity and potential applications of this compound. Given the wide range of activities associated with imidazole derivatives, there could be many potential directions for future research .

properties

IUPAC Name

methyl 2-(2,4-dimethyl-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-6-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O4/c1-20-15-14(16(25)21(2)18(20)26)23-9-12(11-7-5-4-6-8-11)22(17(23)19-15)10-13(24)27-3/h4-9H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFCLIVXQIASAHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N3C=C(N(C3=N2)CC(=O)OC)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(2,4-dimethyl-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-6-yl)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.